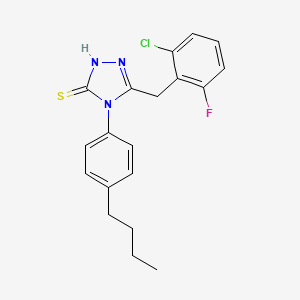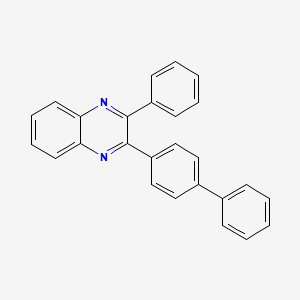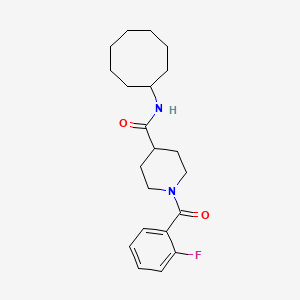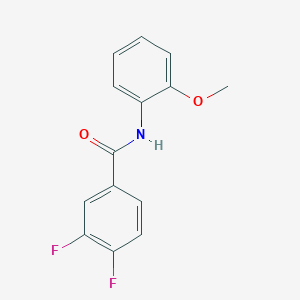
4-(4-butylphenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
4-(4-butylphenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to have promising results in preclinical studies for the treatment of various diseases, including cancer and autoimmune disorders. In
Mécanisme D'action
4-(4-butylphenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol acts as a selective and irreversible inhibitor of BTK. BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling pathways. Upon activation of the B-cell receptor, BTK is activated and initiates a cascade of downstream signaling pathways that lead to B-cell activation, proliferation, and survival. 4-(4-butylphenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol irreversibly binds to the cysteine residue in the active site of BTK, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects
4-(4-butylphenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol has been shown to have significant biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that 4-(4-butylphenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol inhibits BTK activity in a dose-dependent manner, leading to the suppression of B-cell activation, proliferation, and survival. In vivo studies have shown that 4-(4-butylphenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol has potent anti-tumor activity in B-cell malignancies, as well as anti-inflammatory activity in autoimmune and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(4-butylphenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol is its selectivity and irreversibility as a BTK inhibitor. This selectivity allows for the suppression of B-cell activation, proliferation, and survival without affecting other immune cells or signaling pathways. However, one of the limitations of 4-(4-butylphenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol is its potential for off-target effects due to its irreversible binding to the active site of BTK. This potential for off-target effects must be carefully considered in future studies.
Orientations Futures
There are several future directions for the study of 4-(4-butylphenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol. One direction is the exploration of its potential as a therapeutic agent in the treatment of B-cell malignancies, autoimmune disorders, and inflammatory diseases. Another direction is the investigation of its potential in combination therapy with other agents for the treatment of these diseases. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 4-(4-butylphenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol, as well as its potential for off-target effects.
Applications De Recherche Scientifique
4-(4-butylphenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. In preclinical studies, it has shown promising results in the treatment of B-cell malignancies, autoimmune disorders, and inflammatory diseases. 4-(4-butylphenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling pathways. This inhibition leads to the suppression of B-cell activation, proliferation, and survival, which are essential processes in the development of B-cell malignancies and autoimmune disorders.
Propriétés
IUPAC Name |
4-(4-butylphenyl)-3-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3S/c1-2-3-5-13-8-10-14(11-9-13)24-18(22-23-19(24)25)12-15-16(20)6-4-7-17(15)21/h4,6-11H,2-3,5,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQSGVHCCWJQFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=NNC2=S)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4720500.png)
![4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B4720501.png)
![2-{2-[(2,4-difluorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4720505.png)
![5-(4-bromophenyl)-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4720510.png)
![1-(allylthio)-4-(2-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4720512.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B4720514.png)
![1-(3-chlorobenzyl)-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4720516.png)
![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-1-naphthylurea](/img/structure/B4720520.png)

![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4720540.png)

![N-{[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4720558.png)
![N-1,3-benzodioxol-5-yl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4720559.png)
